1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea
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Overview
Description
1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 4,6-dimethylpyrimidine-2-thiol and 3-bromopropylamine under basic conditions to form the intermediate 3-((4,6-dimethylpyrimidin-2-yl)thio)propylamine.
Urea Formation: The intermediate is then reacted with pyrimidine-2-carbonyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine rings can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine rings, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea can be compared with other similar compounds, such as:
1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea: Differing by the presence of a single methyl group, which may influence its chemical properties and biological activity.
1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-4-yl)urea: Differing by the position of the pyrimidine ring, which may affect its binding affinity and specificity.
Properties
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6OS/c1-10-9-11(2)19-14(18-10)22-8-4-7-17-13(21)20-12-15-5-3-6-16-12/h3,5-6,9H,4,7-8H2,1-2H3,(H2,15,16,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEAOJVAGBHJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCCNC(=O)NC2=NC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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